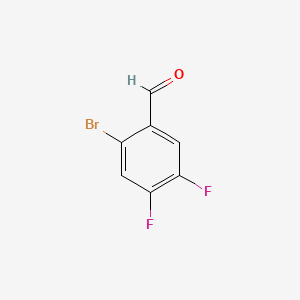

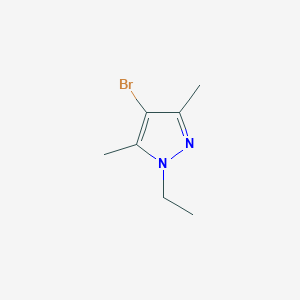

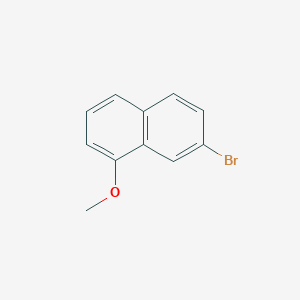

![molecular formula C18H26N2O2 B1343081 tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate CAS No. 201162-52-9](/img/structure/B1343081.png)

tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate is a chemical of interest in the field of organic chemistry, particularly in the synthesis of pharmaceuticals. While the provided papers do not directly discuss this exact compound, they do provide insights into similar bicyclic structures and their synthesis, which can be informative for understanding the tert-butyl compound .

Synthesis Analysis

The synthesis of related compounds involves key steps such as iodolactamization, which is used to produce highly functionalized bicyclic structures. For instance, an enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using iodolactamization as a crucial step . This method could potentially be adapted for the synthesis of tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate by modifying the starting materials and reaction conditions to fit the structural requirements of the target molecule.

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis . These methods provide detailed information about the atomic arrangement and stereochemistry of the molecules. For example, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate revealed a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . Such structural analyses are essential for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The reactivity of bicyclic compounds can be influenced by their structural features, such as the presence of diazabicyclo[2.2.2]octane moieties. The paper discussing the geometry changes upon electron loss from 2-tert-butyl-3-aryl-2,3-diazabicyclo[2.2.2]octanes provides insights into the electronic properties and reactivity of these structures . Understanding the behavior of these compounds under oxidative conditions can inform the development of new reactions and applications for tert-butyl diazabicyclo[3.2.1]octane derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The provided papers do not directly discuss the properties of tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate, but they do describe the characterization of similar compounds. For instance, the density and crystal system of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate were determined through X-ray diffraction analysis . These properties are crucial for the practical handling and application of the compound in a laboratory or industrial setting.

科学的研究の応用

Photostimulated tert-Butylations

Kim et al. (2001) described electron transfer chain processes leading to regioselective homolytic tert-butylation for highly electron-deficient benzene derivatives. This process was established with tert-butylmercury chloride in the presence of 1,4-diazabicyclo[2.2.2]octane, demonstrating the compound's utility in photostimulated chemical reactions (B. Kim et al., 2001).

Enantioselective Synthesis

Campbell et al. (2009) highlighted an efficient enantioselective synthesis involving iodolactamization as a key step, producing compounds that serve as essential intermediates for a series of potent CCR2 antagonists. This research underscores the compound's role in the synthesis of biologically active molecules (C. Campbell et al., 2009).

Synthesis of Novel Diazabicyclic Ring Systems

Paliulis et al. (2013) developed a convenient method for synthesizing a novel diazabicyclic ring system, highlighting its importance as a synthetic organic chemistry building block. This method used octanedioic acid as a starting material, showcasing the compound's versatility in synthetic chemistry (O. Paliulis et al., 2013).

Improved and Scalable Synthesis Processes

Huang and Teng (2011) developed an improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane, demonstrating the compound's utility in producing a variety of scaffolds. This research is indicative of the compound's applicability in large-scale chemical synthesis (L. Huang & D. Teng, 2011).

Molecular Structure Analysis

Moriguchi et al. (2014) synthesized and characterized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, providing detailed molecular structure analysis through X-ray diffraction. This work demonstrates the compound's role in the study of cyclic amino acid esters and contributes to the understanding of complex molecular geometries (T. Moriguchi et al., 2014).

Safety And Hazards

将来の方向性

The compound’s use in the preparation of substituted pyrrolo [2,3-b]pyridines for suppressing toxic endoplasmic reticulum stress and in the preparation of isoquinolinone derivatives and pharmaceutical compounds thereof for prevention or treatment of poly (ADP-ribose)polymerase-1 (PARP-1)-associated diseases suggests potential future directions in pharmaceutical research and development.

特性

IUPAC Name |

tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)19-12-15-9-10-16(13-19)20(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBQVLOYUBQHEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC(C1)N2CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619825 |

Source

|

| Record name | tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | |

CAS RN |

201162-52-9 |

Source

|

| Record name | tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

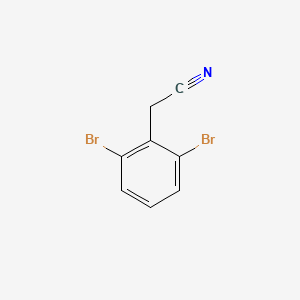

![3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile](/img/structure/B1343036.png)